3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C29H30N2O5 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.21547206 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches
Research has demonstrated various synthesis techniques for dibenzo[d,f][1,3]diazepines and related compounds. For example, Gomaa (2011) explored the synthesis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones through reactions involving N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone. These processes emphasize the creation of complex dibenzodiazepines with potential for further chemical and pharmacological investigation (Gomaa, 2011).
Potential Pharmacological Activities
Some studies have focused on creating dibenzodiazepine derivatives with potential biological and pharmacological activities. For instance, Cortés et al. (2007) developed a series of dibenzo[b,e][1,4]diazepin-1-ones with anticipated activity in the central nervous system, potentially useful for conditions like schizophrenia and epilepsy. The synthesis process involved condensation and cyclization steps, highlighting the compound's versatility in drug development (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Chemical Reactions and Fragmentation Patterns
- Chemical Reactions: The reactivity and chemical transformations of dibenzodiazepin-1-ones have been a subject of study, providing insights into their behavior under various conditions. For example, Arellano et al. (1982) explored the mass spectral fragmentation patterns of dibenzodiazepin-1-ones, which is crucial for understanding their structural characteristics and potential breakdown products during analytical procedures (Arellano, Martínez, & Cortés, 1982).
Applications in Material Science
- Corrosion Inhibition: Benzodiazepine derivatives have also been investigated for their potential applications outside of pharmacology. For instance, Laabaissi et al. (2021) examined the corrosion inhibition capabilities of benzodiazepine derivatives for mild steel in acidic environments. Their findings suggest these compounds can form protective layers on metal surfaces, demonstrating their utility in industrial applications such as corrosion prevention (Laabaissi et al., 2021).
Properties
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-6-(3-hydroxy-4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-4-36-26-12-9-17(16-27(26)35-3)19-13-22-28(24(33)15-19)29(18-10-11-25(34-2)23(32)14-18)31-21-8-6-5-7-20(21)30-22/h5-12,14,16,19,29-32H,4,13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMFXSODUXWBND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)O)C(=O)C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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